5-cyclopropyl-7-(difluoromethyl)-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Overview
Description
Pyrazolo[1,5-a]pyrimidines are a class of nitrogen-containing heterocyclic compounds . They have been studied since 1948 and are significant in medicinal chemistry and drug molecule production . They are versatile and easy to prepare, and their chemical properties can be altered by creating further ring extensions .
Synthesis Analysis
The development of new synthetic routes towards pyrazolo[1,5-a]pyrimidines for their biological and medicinal exploration is an attractive area for researchers . Various synthetic routes have been developed in the last decade for the synthesis of differently substituted pyrazolo[1,5-a]pyrimidines by a broad range of organic reactions .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines consists of a pyrazole ring fused with a pyrimidine ring . The exact structure of “5-cyclopropyl-7-(difluoromethyl)-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide” would include additional functional groups attached to this core structure.Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyrimidines can vary depending on their specific structure and the biological target they interact with . Unfortunately, the mechanism of action for “5-cyclopropyl-7-(difluoromethyl)-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide” is not specified in the retrieved information.
Properties
IUPAC Name |
5-cyclopropyl-7-(difluoromethyl)-N-(thiophen-2-ylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N4OS/c17-14(18)13-6-12(9-3-4-9)21-15-11(8-20-22(13)15)16(23)19-7-10-2-1-5-24-10/h1-2,5-6,8-9,14H,3-4,7H2,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKLRHGSSSMESQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NCC4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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